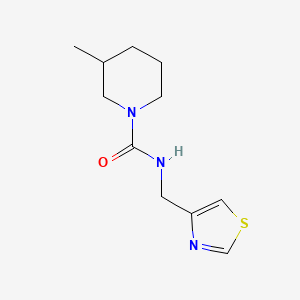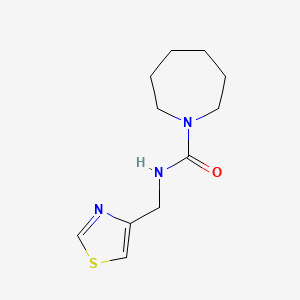![molecular formula C22H31N3O3 B7542816 1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide](/img/structure/B7542816.png)
1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide, also known as PPCC, is a synthetic compound that belongs to the class of piperidine derivatives. PPCC has gained significant attention in the scientific community due to its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide has been extensively studied for its potential applications in various research fields. In neuroscience, this compound has been used as a tool to study the function of dopamine receptors in the brain. This compound acts as a selective dopamine D3 receptor antagonist, and its use has helped researchers to elucidate the role of dopamine D3 receptors in addiction and other neurological disorders.
In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of addiction and other neurological disorders. Studies have shown that this compound exhibits high affinity and selectivity for dopamine D3 receptors, making it a promising drug candidate for the treatment of addiction.
In medicinal chemistry, this compound has been used as a lead compound for the development of novel dopamine D3 receptor antagonists. Researchers have synthesized and tested various analogs of this compound to identify compounds with improved potency and selectivity for dopamine D3 receptors.
Wirkmechanismus
1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide acts as a selective antagonist of dopamine D3 receptors. Dopamine D3 receptors are a subtype of dopamine receptors that are primarily located in the mesolimbic system of the brain, which is involved in reward and motivation. By blocking dopamine D3 receptors, this compound inhibits the rewarding effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in animal models. Studies have demonstrated that this compound reduces drug-seeking behavior and reinstatement of drug-seeking behavior in rodents. This compound has also been shown to attenuate the rewarding effects of drugs of abuse, such as cocaine and methamphetamine.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide has several advantages for use in lab experiments. It is a selective dopamine D3 receptor antagonist, making it a useful tool for studying the function of dopamine D3 receptors in the brain. This compound is also relatively stable and easy to synthesize, making it a cost-effective compound for use in research.
However, there are also limitations to the use of this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. This compound also has limited selectivity for dopamine D3 receptors, and its use can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for research on 1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide. One area of research is the development of novel analogs of this compound with improved potency and selectivity for dopamine D3 receptors. Another area of research is the use of this compound as a tool to study the role of dopamine D3 receptors in addiction and other neurological disorders. Additionally, research is needed to elucidate the full range of biochemical and physiological effects of this compound and to identify potential off-target effects.
Synthesemethoden
1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide is synthesized through a multistep process that involves the reaction of 2-phenylacetylpyrrolidine-1-carbonyl chloride with N-propylpiperidine-3-carboxamide in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound.
Eigenschaften
IUPAC Name |
1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-2-12-23-21(27)18-10-6-13-24(16-18)22(28)19-11-7-14-25(19)20(26)15-17-8-4-3-5-9-17/h3-5,8-9,18-19H,2,6-7,10-16H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWTWRWRIBCURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCN(C1)C(=O)C2CCCN2C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide](/img/structure/B7542734.png)

![3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide](/img/structure/B7542740.png)
![N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide](/img/structure/B7542753.png)
![4-(1,3-thiazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7542761.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea](/img/structure/B7542764.png)
![1-benzyl-N-[2-(3-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7542777.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-[2-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7542779.png)
![2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B7542790.png)


![N-propyl-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine-3-carboxamide](/img/structure/B7542811.png)

![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide](/img/structure/B7542843.png)